4-(4-Chlorophenyl)butane-1,2-diol

Antifungal Structure-Activity Relationship Medicinal Chemistry

Researchers often face supply chain bottlenecks for stereodefined chiral diols that offer both biological probe utility and scalable synthetic access. 4-(4-Chlorophenyl)butane-1,2-diol eliminates this dual constraint. • High-Yield Synthesis: Accessible in a single step with quantitative yield, ensuring cost-effective scale-up for library synthesis. • Validated Biological Differentiation: Exhibits specific cytotoxicity against 143B osteosarcoma cells and enhanced antifungal activity versus unsubstituted phenyl analogs, making non-substitutable SAR essential. • Defined Stereochemistry: Serves as a reliable ligand scaffold for probing A2 adenosine receptor binding and enzymatic recognition.

Molecular Formula C10H13ClO2
Molecular Weight 200.66 g/mol
CAS No. 59363-21-2
Cat. No. B15465976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chlorophenyl)butane-1,2-diol
CAS59363-21-2
Molecular FormulaC10H13ClO2
Molecular Weight200.66 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCC(CO)O)Cl
InChIInChI=1S/C10H13ClO2/c11-9-4-1-8(2-5-9)3-6-10(13)7-12/h1-2,4-5,10,12-13H,3,6-7H2
InChIKeySHKMPJIFEJDBSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Chlorophenyl)butane-1,2-diol: Structural and Functional Profile


4-(4-Chlorophenyl)butane-1,2-diol (CAS 59363-21-2; molecular formula C₁₀H₁₃ClO₂; MW 200.66 g/mol) is a para-chlorophenyl-substituted vicinal diol [1]. It serves as a chiral building block, a ligand scaffold, and a probe for studying enzymatic and receptor recognition. The chlorophenyl motif confers enhanced target engagement and lipophilicity (cLogP ~1.9 [2]), while the vicinal diol provides a stereodefined binding and coordination moiety.

Chiral Building Block
Vicinal diol stereochemistry supports enantioselective synthesis and ligand design
4-Chlorophenyl Motif
Supports target-engagement assay context and lipophilicity-modulated recognition
Scalable Synthesis
One-step quantitative preparation enables library construction and process research

4-(4-Chlorophenyl)butane-1,2-diol: Why Substitution Fails


Within the broad class of chlorophenyl-containing diols, compound-specific variations in chain length, regiochemistry, and stereoelectronic features exert profound, non-transferable effects on target binding, synthetic utility, and biological readouts. Seemingly minor alterations—such as the position of the chlorine substituent or the length of the alkyl linker—can invert selectivity [1], abolish cytotoxic activity [2], or dramatically alter physicochemical and pharmacokinetic parameters. The following evidence guide identifies the quantifiable, comparator-based differentiators that demonstrate why 4-(4-chlorophenyl)butane-1,2-diol cannot be generically substituted by its close structural analogs.

Regiochemistry Shift
Moving chlorine from 4- to 2-position or altering linker length may invert selectivity and binding
Triazole-Containing Analogs
Triadimenol lacks reported 143B osteosarcoma cytotoxicity, diverging biological endpoint context
Bis(4-Chlorophenyl) Derivatives
Higher lipophilicity and multi-step synthesis alter ADME predictability and scalability compared to mono-chlorophenyl analog

4-(4-Chlorophenyl)butane-1,2-diol: Comparator Evidence


Antifungal Activity Enhancement via 4-Chloro Substitution

The 4-chloro substituent on the phenyl ring of 4-(4-chlorophenyl)butane-1,2-diol and related analogs confers a measurable increase in in vitro antifungal activity relative to the corresponding unsubstituted phenyl analogs [1]. This represents a class-level inference based on a well-characterized structure-activity relationship.

Antifungal SAR
Class-level inference
Qualitatively improved activity over unsubstituted phenyl analogs
Supports antifungal SAR screening context
Fold-change not reported; class-level observation
Antifungal Structure-Activity Relationship Medicinal Chemistry

Cytotoxic Selectivity in Osteosarcoma vs. Triazole Fungicides

4-(4-Chlorophenyl)butane-1,2-diol exhibits measurable cytotoxicity against the 143B human osteosarcoma cell line, whereas the structurally related agrochemical fungicide triadimenol—which also contains a 4-chlorophenyl group and a butane-1,2-diol core—is primarily characterized as a sterol 14α-demethylase inhibitor with no reported cytotoxicity against 143B cells [1][2]. This represents a cross-study comparable difference in biological profile.

143B Cell Cytotoxicity
Cross-study comparable
Activity detected vs. triadimenol (no activity)
Supports osteosarcoma cell-model endpoint review
IC₅₀ not reported; 72-hour assay
Cytotoxicity Oncology Selectivity Profiling

One-Step Quantitative Synthesis

4-(4-Chlorophenyl)butane-1,2-diol can be synthesized in a single step and in quantitative yield using adapted Vilsmeier conditions, a feature not generally applicable to more complex analogs such as (2R,3R)-2,3-bis(4-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol, which require multi-step sequences and/or introduce additional heterocyclic complexity [1]. This represents a direct head-to-head comparison in terms of synthetic methodology.

Synthetic Yield
Head-to-head
1 step, ~100% yield
Supports scalable synthesis selection
vs. multi-step bis(4-Cl-phenyl) analogs
Organic Synthesis Process Chemistry Methodology

Lipophilicity-Driven Differentiation from Higher Molecular Weight Analogs

The calculated partition coefficient (cLogP) of 4-(4-chlorophenyl)butane-1,2-diol is approximately 1.9 [1]. In contrast, a closely related bis(4-chlorophenyl) derivative such as (2R,3R)-2,3-bis(4-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol is expected to exhibit substantially higher lipophilicity due to the presence of a second 4-chlorophenyl ring and a triazole moiety . This represents a cross-study comparable difference in a key physicochemical parameter.

Lipophilicity (cLogP)
Cross-study comparable
cLogP ≈ 1.9
Supports ADME property screening
Computed value; bis(4-Cl-phenyl) analogs >3.0
Physicochemical Properties ADME Drug Design

Application Scenarios for 4-(4-Chlorophenyl)butane-1,2-diol


Novel Antifungal Agent Development

The 4-chloro substituent of 4-(4-chlorophenyl)butane-1,2-diol has been shown to enhance in vitro antifungal activity relative to unsubstituted phenyl analogs [1]. This SAR insight makes the compound a strategic starting point for antifungal lead optimization programs aiming to improve potency against resistant fungal strains.

Osteosarcoma Cytotoxic Probes

Demonstrated cytotoxicity against the 143B human osteosarcoma cell line distinguishes this compound from agrochemical fungicides sharing a similar scaffold [1][2]. It can serve as a scaffold for developing targeted anticancer agents or as a chemical probe to investigate osteosarcoma cell biology.

Building Block for Medicinal Chemistry Libraries

The ability to synthesize 4-(4-chlorophenyl)butane-1,2-diol in a single step with quantitative yield [1] positions it as a highly accessible and cost-effective chiral building block for constructing diverse compound libraries and for parallel synthesis efforts in early-stage drug discovery.

Enzyme and Receptor Recognition Probe

The defined stereochemistry of the vicinal diol moiety, combined with the specific 4-chlorophenyl substitution pattern, makes this compound a valuable substrate for investigating the stereochemical and electronic determinants of enzyme-substrate and receptor-ligand recognition, as evidenced by its inclusion in assays for A2 adenosine receptor binding [1].

Application
Selection Property
Validation Focus
Antifungal SAR screening
4-Chlorophenyl substitution context
Class-level antifungal activity review
Osteosarcoma cell-model studies
143B cytotoxicity endpoint context
Cell-viability assay comparison
Chiral building block synthesis
One-step quantitative synthesis
Scalability and cost-effectiveness assessment
Stereochemical recognition studies
Vicinal diol stereochemistry and 4-Cl substitution
Binding assay context review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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